
Glycine, N-nitroso-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-nitroso-N-propyl-: is a compound belonging to the class of N-nitrosamines, which are known for their potential mutagenic and carcinogenic properties. This compound is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of glycine, with a propyl group substituting one of the hydrogen atoms on the nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-nitroso-N-propyl- typically involves the nitrosation of N-propylglycine. This can be achieved by reacting N-propylglycine with nitrous acid (HNO₂) under acidic conditions. The reaction is usually carried out at low temperatures to prevent the decomposition of the nitroso compound.
Industrial Production Methods: In an industrial setting, the production of Glycine, N-nitroso-N-propyl- may involve continuous flow processes to ensure better control over reaction conditions and to minimize the formation of by-products. The use of nitrite scavengers such as ascorbic acid or sodium ascorbate can also be employed to reduce the levels of nitrosamine impurities .
Análisis De Reacciones Químicas
Types of Reactions: Glycine, N-nitroso-N-propyl- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Glycine, N-nitroso-N-propyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the formation and reactivity of N-nitrosamines.
Biology: It is used to investigate the mutagenic and carcinogenic effects of N-nitrosamines on biological systems.
Medicine: Research on Glycine, N-nitroso-N-propyl- helps in understanding the potential health risks associated with N-nitrosamine exposure and in developing strategies to mitigate these risks.
Industry: It is used in the development of analytical methods for detecting and quantifying N-nitrosamines in various products
Comparación Con Compuestos Similares
Similar Compounds:
- N-nitroso-N-methylaniline
- N-nitroso-N-phenylpiperazine
- N-nitrosodimethylamine
Comparison: Glycine, N-nitroso-N-propyl- is unique due to its specific structure, which includes a glycine backbone with a propyl group and a nitroso group. This structure influences its reactivity and the types of reactions it undergoes. Compared to other N-nitrosamines, Glycine, N-nitroso-N-propyl- may exhibit different biological activities and toxicological profiles .
Propiedades
| 6939-14-6 | |
Fórmula molecular |
C5H10N2O3 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
2-[nitroso(propyl)amino]acetic acid |
InChI |
InChI=1S/C5H10N2O3/c1-2-3-7(6-10)4-5(8)9/h2-4H2,1H3,(H,8,9) |
Clave InChI |
RTTJIKVYGZYNBW-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


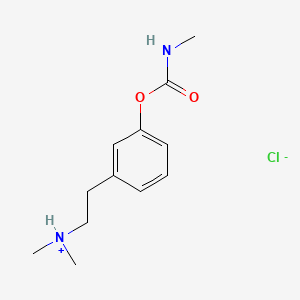
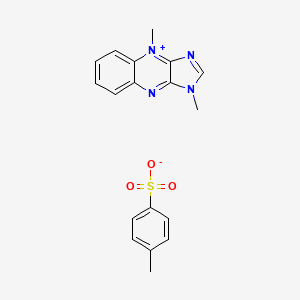
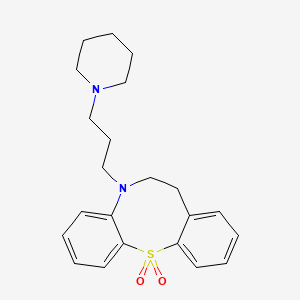

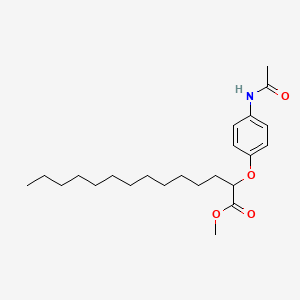
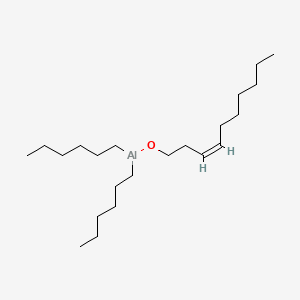
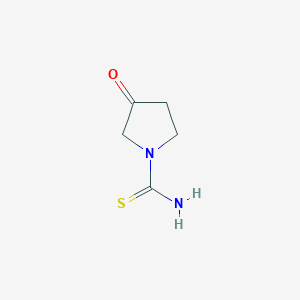

![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)
